4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
Description
Properties
CAS No. |
886503-73-7 |
|---|---|
Molecular Formula |
C12H12BrN5S |
Molecular Weight |
338.23 g/mol |
IUPAC Name |
[4-(6-bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H12BrN5S/c1-6-3-8(13)4-18-10(7(2)15-11(6)18)9-5-19-12(16-9)17-14/h3-5H,14H2,1-2H3,(H,16,17) |
InChI Key |
GPRFQJMAAUKSRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2C3=CSC(=N3)NN)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves the functionalization of imidazo[1,2-a]pyridines through radical reactions. These reactions can be catalyzed by transition metals, metal-free oxidation, or photocatalysis strategies . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods are designed to optimize the efficiency and scalability of the synthesis process . The use of advanced catalytic systems and continuous flow reactors can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations
Core Structure Variations: The target compound’s imidazo[1,2-a]pyridine core is distinct from imidazo[1,2-a]pyrazine (e.g., ) but shares bromine substitution at position 4. Thiazole rings (as in the target compound and ) confer rigidity and hydrogen-bonding capacity via hydrazinyl (-NHNH2) or thiol (-SH) groups, differing from triazole-piperazine chains in antitrypanosomal agents () .
Substituent Effects :
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions compared to chlorine, as seen in ’s bromo-pyridyl derivatives .
- Methyl Groups : Methyl substituents at positions 2 and 8 (target compound) likely improve metabolic stability over nitro groups (), which are prone to reduction .
Biological Activity Trends :
- Triazole-piperazine derivatives () show potent antitubercular activity, suggesting that electron-donating groups (e.g., para-substituted methoxy) enhance target binding .
- Hydrazinyl-thiazole moieties (target compound) are structurally unique; analogous thiol-thiazoles () may exhibit distinct reactivity due to sulfur’s nucleophilicity .
Synthetic Yields and Methods :
- Oxidative amination () achieves ~70–76% yields for nitro-substituted imidazopyridines, while triazole conjugates () require multi-step syntheses with moderate efficiency .
Research Implications and Gaps
- Activity Prediction : The hydrazinyl group in the target compound may enable chelation or hydrogen bonding, akin to hydrazine-derived pyrazolines in STAT3 inhibitors () .
- Unanswered Questions: No direct data on the target compound’s bioactivity are available. Testing against parasites (cf. ’s antitrypanosomal compounds) or inflammatory targets (cf. ) is warranted.
- Structural Optimization : Hybridizing the hydrazinyl-thiazole motif with electron-rich piperazine chains (as in ) could enhance bioavailability .
Biological Activity
4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a synthetic compound notable for its unique molecular structure that combines imidazo[1,2-a]pyridine and thiazole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C₁₂H₁₁BrN₄S
- Molecular Weight : 323.21 g/mol
- CAS Number : 886506-90-7
Anticancer Activity
Research has indicated that compounds containing thiazole and imidazo[1,2-a]pyridine moieties exhibit significant anticancer properties. The specific compound has shown promising results in various studies:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibited the proliferation of cancer cell lines. For instance, it exhibited an IC50 value of 6.26 µM against HCC827 cells, indicating strong antitumor activity .
- Mechanisms of Action : The mechanisms underlying its anticancer effects are believed to involve the induction of apoptosis and cell cycle arrest. Studies have shown that the compound can disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .
- Structure-Activity Relationship (SAR) : The presence of bromine and dimethyl groups in the imidazopyridine structure contributes significantly to its biological activity. SAR studies suggest that modifications to these groups can enhance or diminish anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Bacterial Growth : It has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro testing using broth microdilution methods revealed that it possesses significant antibacterial activity comparable to standard antibiotics .
- Potential Applications : Given its dual activity as both an anticancer and antimicrobial agent, this compound may serve as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₂H₁₁BrN₄S | Anticancer, Antimicrobial |
| 4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amines | C₁₂H₁₁BrN₄S | Anticancer |
| Thiazole derivatives | Varies | Antibacterial, Antifungal |
This table highlights the unique features of this compound while situating it within a broader context of similar compounds.
Case Studies
Recent studies have explored the biological activity of thiazole-based compounds:
- Study on Anticancer Activity : A study published in MDPI reported that various thiazole derivatives exhibited significant antiproliferative effects against multiple cancer cell lines. The study highlighted that modifications in the thiazole structure could enhance efficacy .
- Antimicrobial Testing : Another investigation evaluated the antimicrobial properties of thiazole-containing compounds against resistant bacterial strains. The results indicated that certain modifications led to improved activity against Staphylococcus aureus, suggesting a pathway for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(6-Bromo-2,8-dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole, and how can reaction conditions be optimized for improved yield?
- Methodology :
- Step 1 : Start with substituted imidazo[1,2-a]pyridine precursors (e.g., 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde). Use ethanol or DMSO as solvents with glacial acetic acid as a catalyst for hydrazine-thiazole coupling .
- Step 2 : Optimize reflux duration (4–18 hours) and temperature (80–100°C) to balance yield and purity. For example, extended reflux (18 hours) in DMSO improved yield to 65% for analogous triazole derivatives .
- Step 3 : Purify via water-ethanol crystallization, monitoring melting points (e.g., 141–143°C for structurally similar compounds) to confirm purity .
Q. What spectroscopic techniques (e.g., NMR, HRMS) are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- 1H/13C NMR : Focus on the imidazo[1,2-a]pyridine core (δ 7.5–8.5 ppm for aromatic protons) and hydrazinylthiazole NH2 group (δ 4.0–5.0 ppm). Compare with analogous compounds like imidazo[1,2-a]pyrimidines .
- HRMS : Validate molecular weight with <2 ppm error. For example, a structurally related tetrahydroimidazo[1,2-a]pyridine derivative showed a calculated mass of 550.0978 vs. observed 550.0816 .
- IR : Confirm hydrazine N–H stretches (3200–3400 cm⁻¹) and thiazole C=S bonds (1050–1250 cm⁻¹) .
Q. How does the bromo substituent at position 6 influence the compound’s solubility and crystallinity during purification?
- Methodology :
- Bromine increases molecular weight and polarizability, reducing solubility in non-polar solvents. Use ethanol-water mixtures for recrystallization, as demonstrated for brominated imidazo[1,2-a]pyridines .
- Compare with non-brominated analogs (e.g., 2-methyl derivatives) to isolate bromine-specific effects on crystal lattice stability .
Advanced Research Questions
Q. What strategies exist for modifying the hydrazinylthiazole moiety to enhance target selectivity while maintaining antileishmanial activity?
- Methodology :
- Isosteric Replacement : Substitute hydrazine with acylhydrazides or semicarbazides to improve metabolic stability, as seen in imidazo[1,2-a]pyridine-triazole hybrids .
- SAR Analysis : Test substituents on the thiazole ring (e.g., methyl, nitro) using in vitro assays against Leishmania donovani. For example, 4-propyltriazole analogs showed 90% inhibition at 10 µM .
- Computational Screening : Use molecular docking to prioritize modifications that retain hydrogen bonding with target enzymes (e.g., Leishmania N-myristoyltransferase) .
Q. How can DFT calculations (e.g., B3LYP/6-311G(d)) predict reactive sites for electrophilic/nucleophilic attacks in this compound?
- Methodology :
- Global Reactivity : Calculate electrophilicity index (ω) and nucleophilicity index (N) using HOMO-LUMO energies. For imidazo[1,2-a]pyridinyl-chalcones, ω ranged from 1.2–2.5 eV, indicating moderate electrophilicity .
- Local Reactivity : Map Fukui functions to identify C5 (electrophilic) and C14 (nucleophilic) sites, critical for designing regioselective reactions .
Q. What experimental approaches resolve contradictions between in vitro potency and in vivo pharmacokinetic performance for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Microsomal Stability Assays : Test hepatic metabolism using rat liver microsomes. For example, methyl-substituted imidazo[1,2-a]pyridines showed t1/2 > 60 minutes, suggesting CYP450 resistance .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (%fu). Compounds with >90% binding may require structural tweaks to improve bioavailability .
Q. How does the methyl group configuration at positions 2 and 8 affect molecular docking outcomes with kinase targets like CDK2?
- Methodology :
- Docking Simulations : Use AutoDock Vina to compare binding affinities of methylated vs. non-methylated analogs. Methyl groups at position 2 may enhance hydrophobic interactions with CDK2’s ATP-binding pocket .
- MM/GBSA Analysis : Calculate binding free energies (ΔG). For example, 2-methylimidazo[1,2-a]pyridines showed ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for non-methylated derivatives .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between different cancer cell lines for this compound?
- Methodology :
- Cell Line Profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivity. For instance, imidazo[1,2-a]pyridines showed IC50 = 1.2 µM in HeLa vs. >10 µM in MCF-7, possibly due to differential TSPO expression .
- Mechanistic Studies : Use siRNA knockdown to confirm target dependency (e.g., CDK2 vs. IKBKG) .
Q. What statistical methods validate the significance of SAR trends in imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Multivariate Analysis : Apply PCA or PLS to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity. For example, electron-donating groups (e.g., –OCH3) improved antileishmanial activity (R² = 0.89) .
- Bootstrapping : Assess robustness of QSAR models by resampling datasets from published analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
